molecular formula C8H2Cl2F3N B13107767 3,4-Dichloro-5-(trifluoromethyl)benzonitrile CAS No. 62584-24-1

3,4-Dichloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B13107767
CAS No.: 62584-24-1
M. Wt: 240.01 g/mol
InChI Key: HJTIGEGEIQXAGV-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2Cl2F3N . It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzonitrile core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 2,4-Dichloro-5-(trifluoromethyl)benzonitrile

Comparison: 3,4-Dichloro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

62584-24-1

Molecular Formula

C8H2Cl2F3N

Molecular Weight

240.01 g/mol

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2Cl2F3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H

InChI Key

HJTIGEGEIQXAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C#N

Origin of Product

United States

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